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Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in
maintaining immune homeostasis and preventing autoimmunity. However, in the tumor
microenvironment (TME), Tregs can suppress anti-tumor immune responses, thereby
promoting tumor growth and limiting the efficacy of immunotherapies. A subset of these Tregs,
characterized by the expression of the C-C chemokine receptor 8 (CCR8), has been identified
as being highly suppressive and preferentially enriched within tumors. This makes CCR8+
Tregs a compelling target for novel cancer immunotherapies.

These application notes provide a detailed protocol for the identification and characterization of
CCR8+ Treg cells from human peripheral blood mononuclear cells (PBMCs) and tumor tissue
using multicolor flow cytometry.

Data Presentation

The following tables summarize the typical frequencies of CCR8+ Treg cells in various human
samples, compiled from multiple studies. These values can vary depending on the patient,
disease state, and tissue type.

Table 1: Frequency of CCR8+ Cells within the Treg Population (CD4+FoxP3+) in Human
Samples
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Percentage of

Sample Type Cancer Type Reference
S o CCR8+ Tregs (%)
] Non-Small Cell Lung )
Tumor Tissue Approximately 40% [1][2]
Cancer (NSCLC)
] Colorectal Cancer
Tumor Tissue 63.6 £ 16.0 [3]
(CRC)
Data available,
Tumor Tissue Melanoma specific percentage [1]
not stated
Healthy

Peripheral Blood

Volunteers/Cancer

Patients

Mostly negative or

very low

[1]

Table 2: Expression of Activation Markers on CCR8+ Tumor-Infiltrating Tregs (ti-Tregs)

Expression on

Marker CCRS8+ ti-Tregs vs. Cancer Type Reference
CCRS8- ti-Tregs

OX-40 Significantly higher NSCLC

CD134 (OX-40) Significantly increased CRC

CD137 (4-1BB) Significantly increased CRC

CD39 Significantly increased CRC

PD-1 Significantly increased CRC

Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from
Human Tumor Tissue

This protocol describes the enzymatic and mechanical dissociation of fresh human tumor tissue

to obtain a single-cell suspension suitable for flow cytometry.
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Materials:

Fresh tumor tissue

e RPMI 1640 medium

o Fetal Bovine Serum (FBS)

e Human Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of Collagenase,
Hyaluronidase, and DNase |

e gentleMACS Dissociator (or equivalent)

e 70 um and 40 pm cell strainers

e Phosphate Buffered Saline (PBS)

» Red Blood Cell (RBC) Lysis Buffer (optional)

Procedure:

Place the fresh tumor tissue in a sterile petri dish containing RPMI 1640 on ice.

e Mince the tissue into small pieces (2-4 mm) using a sterile scalpel.

» Prepare the enzyme mix according to the manufacturer's instructions (e.g., Human Tumor
Dissociation Kit).

o Transfer the minced tissue and enzyme mix into a gentleMACS C Tube.

» Run the appropriate dissociation program on the gentleMACS Dissociator.

o Filter the cell suspension through a 70 pum cell strainer into a 50 mL conical tube.

e Wash the strainer with RPMI 1640 containing 10% FBS to maximize cell recovery.

o Centrifuge the cell suspension at 300-500 x g for 5-7 minutes at 4°C.

o Discard the supernatant and resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
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o (Optional) If significant red blood cell contamination is present, resuspend the pellet in RBC
Lysis Buffer and incubate for 5-10 minutes at room temperature. Wash the cells with PBS.

« Filter the cell suspension through a 40 um cell strainer to remove any remaining clumps.

o Count the viable cells using a hemocytometer or an automated cell counter. The cells are
now ready for staining.

Protocol 2: Multicolor Flow Cytometry Staining for
CCR8+ Treg Cells

This protocol outlines the staining procedure for identifying CCR8+ Tregs in single-cell
suspensions from PBMCs or dissociated tumor tissue.

Materials:

 Single-cell suspension (1-2 x 10”6 cells per sample)

e FACS buffer (PBS + 2% FBS)

e Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

o Fixable Viability Dye

o Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
o FoxP3/Transcription Factor Staining Buffer Set

e Flow cytometer

Table 3: Recommended Antibody Panel for CCR8+ Treg Identification
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Marker Fluorochrome Clone Purpose

Live/Dead e.g., Zombie NIR™ Viability staining
Leukocyte

CD45 e.g., BV510 _ T
identification

CD3 e.g., BUV395 UCHT1 T cell identification
T helper cell

CD4 e.g., PerCP ) o
identification

CD25 e.g., PE Treg identification
Treg identification (low

CD127 e.g., Alexa Fluor 700 )
expression)
CCR8+ cell

CCR8 e.g., APC L263G8 or 191704 , o
identification
Treg lineage-defining

FoxP3 e.g., Alexa Fluor 647

transcription factor

Staining Procedure:

o Surface Staining: a. Resuspend 1-2 x 1076 cells in 100 uL of FACS buffer. b. Add the Fixable
Viability Dye according to the manufacturer's protocol and incubate in the dark. c. Wash the
cells with FACS buffer. d. Add Fc Receptor Blocking Reagent and incubate for 10 minutes at
4°C. e. Without washing, add the cocktail of surface antibodies (CD45, CD3, CD4, CD25,
CD127, CCRS) at pre-titrated concentrations. f. Incubate for 30 minutes at 4°C in the dark. g.
Wash the cells twice with FACS buffer.

e Intracellular Staining for FoxP3: a. Resuspend the cells in 1 mL of 1X Fix/Perm Buffer from a
FoxP3/Transcription Factor Staining Buffer Set. b. Incubate for 45-60 minutes at room
temperature in the dark. c. Wash the cells twice with 1X Permeabilization Buffer. d.
Resuspend the cell pellet in the residual volume and add the anti-FoxP3 antibody. e.
Incubate for 30-45 minutes at room temperature in the dark. f. Wash the cells twice with 1X
Permeabilization Buffer. g. Resuspend the cells in an appropriate volume of FACS buffer for
flow cytometry analysis.
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Click to download full resolution via product page

Caption: Experimental workflow for the isolation and analysis of CCR8+ Treg cells.

Gating Strategy for CCR8+ Treg Cells

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b10831384?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

All Events
SC-A vs FSC-H
Singlets
iability Dye vs FSC-A
Live Cells

D45 vs SSC-A

CD45+ Leukocytes

%DB vs SSC-A

CD3+T Cells

£D4 vs CD8

CD4+ T Helper Cells
%DZS vs CD127
CD25+ CD127low/- Tregs

\EOXPS vs SSC-A

FoxP3+ Tregs

CR8 vs Isotype Control

CCR8+ Tregs

Click to download full resolution via product page

Caption: Hierarchical gating strategy for identifying CCR8+ Treg cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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